The synthesis of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with piperidine. The process can be outlined as follows:
In industrial settings, this synthesis is scaled up using large reactors and automated systems to maintain precise control over reaction conditions, followed by industrial-scale purification methods.
The molecular structure of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine can be represented as follows:
The compound exhibits a planar structure due to the sp hybridization of the triazine ring, which facilitates resonance stabilization .
2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine participates in various chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine involves its interaction with biological targets:
Understanding these mechanisms helps in designing derivatives with enhanced efficacy.
The physical and chemical properties of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine include:
Property | Value |
---|---|
Melting Point | Approximately 180–181 °C |
Solubility | Soluble in organic solvents |
Appearance | White crystalline solid |
Stability | Stable under standard conditions |
Spectroscopic data confirm its structure:
2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine has diverse applications across multiple fields:
These applications highlight its versatility as a chemical entity in both research and industrial contexts.
1,3,5-Triazine stands as a nitrogen-rich heterocyclic scaffold with profound implications in medicinal chemistry and agrochemical development. First synthesized in the 19th century, its derivatives gained prominence in the 1950s with the advent of melamine and cyanuric chloride-based compounds. The Archives of Pharmacy (2021) highlights 1,3,5-triazine as a "versatile pharmacophore" exhibiting antibacterial, antifungal, antimalarial, anticancer, and antiviral activities [3]. This broad bioactivity spectrum stems from the scaffold’s ability to engage in diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets. Triazine-based drugs like moroxydine hydrochloride (anti-influenza) and metformin (antidiabetic) underscore its therapeutic adaptability. Recent drug discovery efforts exploit the triazine core for designing targeted inhibitors, particularly in oncology and antiviral therapy, owing to its favorable physicochemical properties and synthetic versatility [3] [5].
Table 1: Bioactive Triazine Derivatives and Their Therapeutic Applications
Compound Class | Biological Activity | Key Molecular Targets |
---|---|---|
Moroxydine derivatives | Antiviral (PVY, TMV) | Viral capsid proteins |
Dihydrofolate reductase inhibitors | Anticancer (HCT-116 cells) | Dihydrofolate reductase |
Schiff base-triazines | Antiproliferative | Apoptosis pathways |
Piperazine-triazines | Anti-PVY agents | PVY CP (GLU150 residue) |
The reactivity of 1,3,5-triazines is governed by electronic asymmetry and positional isomerism. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the foundational precursor, where chlorine atoms exhibit temperature-dependent displacement kinetics:
This gradient arises from diminished electron-withdrawing effects after each substitution. In 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (CAS 19371-31-4), the piperidine group occupies the 6-position first due to lower steric hindrance and electronic deactivation. Crystallographic studies confirm that residual chlorines at C2/C4 remain highly electrophilic, enabling further derivatization [2] [7]. The molecular symmetry (C₈H₁₀Cl₂N₄) allows planar π-electron delocalization, facilitating π-π stacking interactions in the solid state, as observed in dimers packed along the a-axis [2].
Table 2: Crystallographic Data for 2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine
Parameter | Value | Conditions |
---|---|---|
Crystal System | Monoclinic | T = 294 K |
Space Group | C2/c | λ = 0.71073 Å (Mo Kα) |
Unit Cell Dimensions | a=16.666 Å, b=7.615 Å, c=17.493 Å, β=107.951° | R factor = 0.040 |
π-π Stacking Distance | 3.521 Å | Between triazine rings |
Piperidine Conformation | Chair | RMSD (C-C) = 0.004 Å |
Piperidine incorporation critically enhances the pharmacokinetic and pharmacodynamic profiles of triazine derivatives. As a saturated six-membered heterocycle, piperidine:
In antiviral triazines, piperidine-containing analogs demonstrate superior activity against potato virus Y (PVY) compared to morpholine or linear amine derivatives. Molecular docking reveals that the piperidine nitrogen forms hydrogen bonds with glutamic acid (GLU150) of PVY capsid protein (CP), disrupting viral assembly [5]. Similarly, in anticancer triazines, N-alkyl piperidine variants enhance cytotoxicity against colorectal cancer cells (SW480, SW620) by promoting caspase-mediated apoptosis [10]. The synergistic combination of triazine’s planar rigidity and piperidine’s three-dimensional flexibility creates "pseudo-mirror plane" molecular geometries that optimize target engagement [7].
Despite its utility as a synthetic intermediate, fundamental gaps exist regarding 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (PubChem CID: 209165):
Table 3: Knowledge Gaps and Proposed Research Directions
Knowledge Gap | Research Objective | Methodology |
---|---|---|
Limited bioactivity data | Evaluate anti-PVY and anticancer activity | In vitro cytopathic assays |
Solvent-intensive synthesis | Develop green protocols | Microwave-assisted aqueous synthesis |
Unknown metabolic stability | Characterize in vitro ADME properties | Biomimetic chromatography |
Unoptimized piperidine substitution | Synthesize analogs with 3-methylpiperidine | X-ray crystallographic analysis |
Current research priorities include:
This compound represents an underexplored intermediate positioned to bridge fundamental triazine chemistry and applied drug discovery.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1